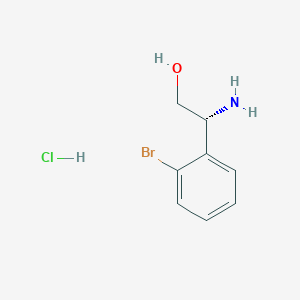

(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

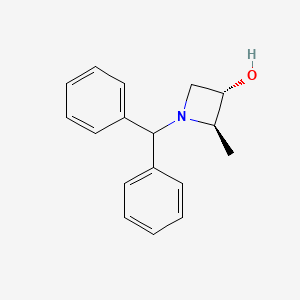

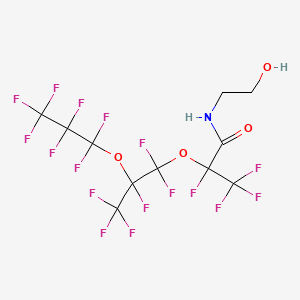

(R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, also known as (R)-Baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule that has been used as a muscle relaxant and antispastic agent for the treatment of conditions such as multiple sclerosis and cerebral palsy. In recent years, (R)-Baclofen has gained attention in scientific research due to its potential therapeutic properties and mechanism of action.

Applications De Recherche Scientifique

Synthesis and Metabolism Studies

Compounds related to bromophenyl derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been the subject of metabolism studies in rats. These studies identify various metabolites, providing insights into metabolic pathways that could be relevant for understanding the behavior of similar compounds in biological systems (Kanamori et al., 2002).

Antioxidant Activity

Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with significant antioxidant activity. Such studies highlight the potential of bromophenyl derivatives in contributing to natural antioxidant sources for food and pharmaceutical applications (Li et al., 2011).

Development of Heterocyclic Compounds with Antibacterial Activities

Bromophenyl derivatives have been used as key starting materials for synthesizing a variety of heterocyclic compounds. These compounds have been studied for their potential antibacterial activities, indicating the role of bromophenyl derivatives in the development of new antimicrobial agents (El-Hashash et al., 2015).

Corrosion Inhibition

Studies have explored the use of bromophenyl derivatives as corrosion inhibitors. These compounds show potential in protecting metals from corrosion in acidic mediums, showcasing their application in industrial processes (Yamin et al., 2020).

Synthesis and Characterization of Novel Compounds

Bromophenyl derivatives are utilized in the synthesis and characterization of new chemical entities, such as various salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These studies contribute to the expansion of chemical libraries and potential pharmaceutical applications (Safonov et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-bromophenylacetic acid, have been studied . These compounds are often involved in various biological activities, including antimicrobial and anticancer activities .

Mode of Action

It’s worth noting that compounds with similar structures, such as 4-bromophenylacetic acid, can undergo various chemical reactions . For instance, they can be converted into different derivatives through processes like Fischer esterification or condensation with aldehydes .

Biochemical Pathways

For example, plant protoplasts can conjugate aspartic acid with 4-Bromophenylacetic acid to form 4-Bromophenylacetyl-L-aspartic acid .

Pharmacokinetics

For instance, 4-Bromophenylacetic acid, a related compound, is slightly soluble in water but very soluble in ethyl alcohol and diethyl ether .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANQBUDPQVTWJW-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)